molecular formula C6H12O6 B122128 (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal CAS No. 59-23-4

(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal

Cat. No. B122128
CAS RN: 59-23-4
M. Wt: 180.16 g/mol
InChI Key: GZCGUPFRVQAUEE-KCDKBNATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal” is a chemical compound. However, specific details about this compound are not readily available12. It’s worth noting that the compound may have similarities with other compounds that have a similar structure, such as “(2R,3S,4S,5R,6S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol” and "(2R,3S,4S,5R,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate"12.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal”. However, related compounds such as “(2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl 4-methoxybenzoate” and “Resiniferatoxin” have been synthesized34.



Molecular Structure Analysis

The molecular structure of “(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal” is not readily available. However, related compounds such as “(2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-azidotetrahydro-2H-pyran-3,4,5-triyl triacetate” have been analyzed5.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal” are not readily available. However, related compounds such as “(2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-azidotetrahydro-2H-pyran-3,4,5-triyl triacetate” and “(2R,3S,4S,5R)-3-(3,4-difluoro-2-methoxyphenyl)-4,5-dimethyl-5-(trifluoromethyl)tetrahydrofuran-2-carbonitrile” have been analyzed58.


Scientific Research Applications

Solubility Studies

(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal, a complex sugar molecule, has been studied for its solubility characteristics in different solvent conditions. Research by Gong et al. (2012) explored the solubility of similar saccharides in ethanol-water mixtures, providing insights into the behavior of these compounds in varying solvent environments (Gong et al., 2012).

Pharmaceutical Research

In the realm of pharmaceuticals, derivatives of (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal have been synthesized and studied for their interactions with biological molecules. Landvatter and Katzenellenbogen (1982) investigated the binding affinity of nonsteroidal estrogens derived from similar compounds to the uterine estrogen receptor (Landvatter & Katzenellenbogen, 1982).

Chemical Synthesis and Applications

Dardonville and Gilbert (2003) described the synthesis of analogues of 6-phosphogluconate using compounds structurally related to (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal, highlighting its utility in synthetic chemistry (Dardonville & Gilbert, 2003).

Interaction Studies

Liu et al. (2009) conducted a study on the interaction of (2R,3S,4S,5S)-hexane-1,2,3,4,5,6-hexol, a compound similar to (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal, with other chemical substances, providing insights into its chemical behavior (Liu et al., 2009).

Safety And Hazards

Future Directions

The future directions for the study of “(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal” are not readily available. However, the study of similar compounds and their applications in various fields such as medicine and chemistry could provide insights into potential future directions.


Please note that the information provided is based on the available data and there might be more recent studies or data that are not included in this analysis. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.


properties

IUPAC Name

(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-KCDKBNATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27026-37-5
Record name Polygalactose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27026-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0023088, DTXSID601014458
Record name D-​Galactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Galactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601014458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

In the development of typhoid Ty21a live oral vaccine, the use of exogenous galactose is critical. When dealing with Salmonella typhimurium, it has been shown that rough strains with incomplete lipopolysaccharide (LPS) lacking O-specific side chains are much less virulent than smooth strains with complete LPS with O-specific side chains. Salmonella typhimurium gal E mutants used to produce the vaccine are effectively avirulent and highly protective but lack the specific UDP-galactose 4-epimerase enzyme which allows for the normal synthesis of UDP-galactose from UDP-glucose. The consequence of this mutant defect is that the gal E mutants can only generate incomplete LPS without O-specific antigen side chains, which are not capable enough as the complete LPS with O-specific side chains at generating an immunologic response. When exogenous galactose is added to the vaccine medium, however, it allows the mutants to generate UDP-galactose via galactose 1-phosphate. This ultimately allows the mutants to form smooth-type LPS with O-specific side chains. Regardless, the mutant's epimerase defect ultimately results in the accumulation of such intermediary products like galactose 1-phosphate and UDP-galactose, which consequently causes lysis of the mutant cells. The resultant vaccine is subsequently effective enough to elicit an immunologic response while the bacteriolysis prevents the mutant cells from regaining virulence under conditions where smooth type LPS similar to the active parental strain is synthesized. Galactose is also an essential element to the chemical structure of the commonly used laxative solution lactulose. Lactulose itself is a synthetic disaccharide that is made in parts from lactose, galactose, and various other sugars. It is poorly absorbed from the gastrointestinal tract and no enzyme capable of hydrolysis of lactulose is present in human gastrointestinal tissue. Oral doses of lactulose subsequently arrive at the colon largely unchanged. At the colon, lactulose is finally broken down predominantly to lactic acid, and also small amounts of formic and acetic acids by the action of colonic bacteria, which results in an increase in osmotic pressure and slight acidification of the colonic contents. This action consequently causes an increase in stool water content and softens the stool for a laxative effect.
Record name Galactose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11735
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal

CAS RN

59-23-4, 26566-61-0
Record name Galactose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name dl-Galactose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26566-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Galactose [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Galactose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026566610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galactose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11735
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-​Galactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Galactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601014458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GALACTOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2RN3Q8DNE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 2
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 3
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 4
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 5
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 6
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal

Citations

For This Compound
5
Citations
A Onda, T Ochi, K Kajiyoshi, K Yanagisawa - Applied catalysis A: general, 2008 - Elsevier
In this work, the catalytic conversion of monosaccharides, such as d-glucose, d-fructose, d-mannose, d-galactose, and d-xylose, into lactic acid and aldonic acid in an alkaline media …
Number of citations: 143 www.sciencedirect.com
L Lojková, V Vranová, K Rejšek, P Formánek - Chirality, 2014 - Wiley Online Library
Decontamination of polluted soils using plants is based on the ability of plant species (including transgenic plants) to enhance bioavailability of pollutants in the rhizosphere and support …
Number of citations: 7 onlinelibrary.wiley.com
A Onda - Application of Hydrothermal Reactions to Biomass …, 2014 - Springer
Lactic acid (2-hydroxypropionic acid, CH 3 CHOHCOOH) is one of the platform chemicals derived from biomass. It is used in the food industry and in the manufacture of biodegradable …
Number of citations: 3 link.springer.com
EV Ivanov, DV Batov - Journal of Molecular Liquids, 2022 - Elsevier
The molar enthalpies of dissolution of N-tetramethylglycoluril, a known psychotropically active pharmaceutical mebicar (Meb) (solute x), in aqueous solutions of d-monosaccharide …
Number of citations: 0 www.sciencedirect.com
P Margaretha, P Margaretha - Chemie für Mediziner, 2002 - Springer
Die Zelle ist die fundamentale Einheit des Lebens. Aus Zellen entstehen Gewebe, die wiederum Bestandteile von Organen sind. Diese Organe fügen sich dann zu einem Organismus …
Number of citations: 2 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.